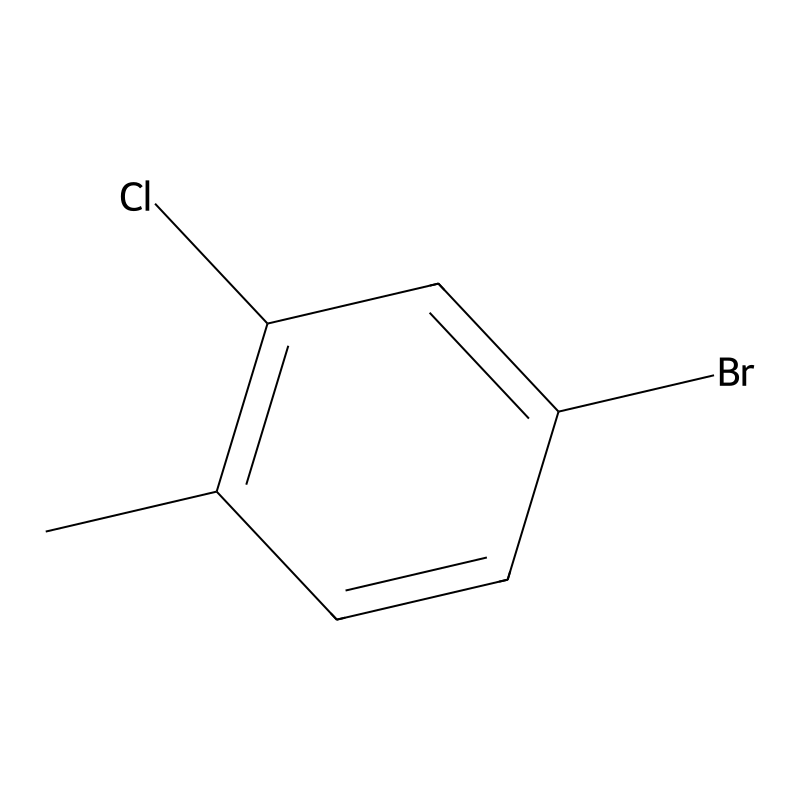

4-Bromo-2-chlorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Bromo-2-chlorotoluene can be synthesized from various starting materials. One common method involves the nitration of 4-bromotoluene, followed by reduction and chlorination. This process is described in detail in a publication by Xue et al..

Potential Applications:

While 4-bromo-2-chlorotoluene itself does not appear to have widespread scientific research applications, it can serve as a precursor molecule for the synthesis of other compounds with potential research value.

Pharmaceutical development

Halogenated aromatic compounds like 4-bromo-2-chlorotoluene can act as building blocks for the synthesis of various pharmaceuticals. By modifying the functional groups attached to the aromatic ring, researchers can create molecules with diverse therapeutic properties [].

Material science

Aromatic compounds with halogen substituents can be used in the development of novel materials with specific functionalities. For example, these compounds can be incorporated into polymers to improve their flame retardancy or electrical conductivity [].

4-Bromo-2-chlorotoluene is an aromatic compound with the molecular formula and a molecular weight of 205.48 g/mol. It features a toluene backbone substituted with both bromine and chlorine atoms, specifically at the 4 and 2 positions, respectively. This unique halogenated structure contributes to its versatility in various

Due to the limited information on 4-BCT, it is advisable to handle it with caution assuming similar properties to other halogenated aromatic compounds. These compounds can be:

- Harmful if inhaled or swallowed: Halogenated aromatics can irritate the respiratory system and cause other health problems if ingested [].

- Moderately toxic: Depending on the specific compound, some halogenated aromatics may have varying degrees of toxicity [].

- Flammable: Organic solvents like toluene are flammable, and 4-BCT likely shares this property [].

- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under suitable conditions, which is useful in synthesizing more complex molecules.

- Cross-Coupling Reactions: It can participate in reactions such as Suzuki and Heck coupling, where it acts as a coupling partner to form biaryl compounds .

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-withdrawing effects of the halogens, which can influence the reactivity of the aromatic ring .

4-Bromo-2-chlorotoluene exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2C9, which are important for drug metabolism . This activity suggests potential implications in pharmacology and toxicology, particularly regarding drug-drug interactions.

Several methods have been developed for synthesizing 4-bromo-2-chlorotoluene:

- Halogenation of Toluene: The compound can be synthesized through electrophilic halogenation using bromine and chlorine reagents under controlled conditions.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling reactions with appropriate aryl halides can yield 4-bromo-2-chlorotoluene from simpler precursors.

- Nucleophilic Substitution: Starting from 4-bromo-2-nitrotoluene, reduction followed by chlorination can also be employed to obtain the desired product .

4-Bromo-2-chlorotoluene finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals, agrochemicals, and other organic compounds.

- Material Science: Its derivatives may be used in developing advanced materials such as polymers and dyes.

- Research: It is utilized in studies exploring reaction mechanisms and the development of new synthetic methodologies .

Interaction studies involving 4-bromo-2-chlorotoluene have focused primarily on its biological activity. Research indicates that it can interact with cytochrome P450 enzymes, affecting drug metabolism pathways. This interaction is crucial for understanding its potential impact on pharmacokinetics and toxicity when used in medicinal chemistry .

Several compounds share structural similarities with 4-bromo-2-chlorotoluene. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| 2-Bromo-4-chloro-1-methylbenzene | C7H6BrCl | 0.90 | Methyl group at position 1 enhances reactivity. |

| 1-Bromo-2-chloro-3-methylbenzene | C8H8BrCl | 0.90 | Different substitution pattern affecting properties. |

| 5-Bromo-1,3-dichloro-2-methylbenzene | C8H7BrCl2 | 0.88 | Contains two chlorine atoms, altering reactivity. |

| 1-Bromo-2-chloro-3,5-dimethylbenzene | C9H10BrCl | 0.88 | Additional methyl groups increase steric hindrance. |

These compounds exhibit varying reactivities and biological activities due to differences in their substitution patterns and functional groups.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant